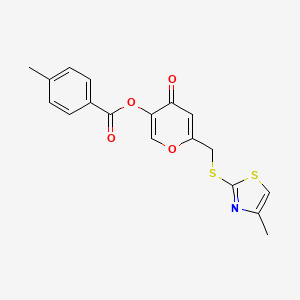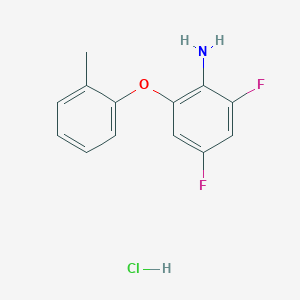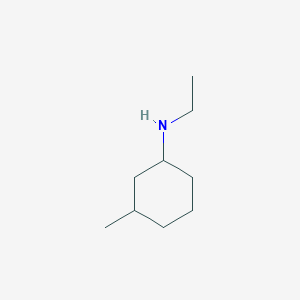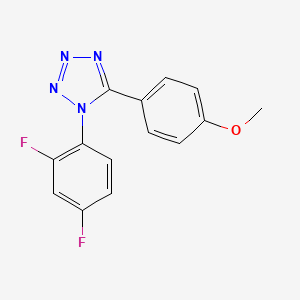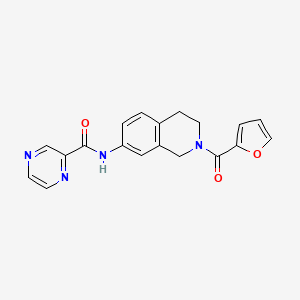
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazines are an important class of pharmacophores due to their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds that can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms .
Synthesis Analysis
In a study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Chemical Reactions Analysis
The chemical reactions of pyrazine derivatives can vary widely depending on the specific compound and conditions. In the context of anti-tubercular agents, substituted pyrazine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis .
Applications De Recherche Scientifique
Bioisosteric Replacements for Analgesic Properties
A study explored the use of bioisosteric replacements to enhance the analgesic properties of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. The research demonstrated that replacing the benzyl phenyl ring with an isosteric heterocycle, like the furan derivative, could lead to a significant alteration in analgesic activity, underlining the importance of structural modifications in medicinal chemistry for optimizing drug properties (Ukrainets, Mospanova, & Davidenko, 2016).
Synthesis of Tetrahydroquinolinones
Another research focus is on the synthesis of new tetrahydroquinolinones incorporating furan derivatives. The study details a specific reaction process involving homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, leading to the production of tetrahydroisoquinolinones with various pharmacophoric substituents. This synthesis route highlights the compound's utility in creating pharmacologically interesting structures (Kandinska, Kozekov, & Palamareva, 2006).
Novel Antimycobacterial and Antiplasmodial Activities
Research into pyrazine amide hybrids, such as those structurally related to the compound , has uncovered significant antimycobacterial and antiplasmodial activities. These findings demonstrate the compound's potential as a starting point for developing new therapeutic agents targeting diseases like tuberculosis and malaria (Ekengard et al., 2017).
Anticancer, Antibacterial, and Antifungal Properties
Compounds derived from furan-2-carboxamide, similar to the specified chemical, have been characterized for their potential anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This wide range of biological activities underscores the importance of such compounds in the development of new therapeutic agents (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Tyrosinase Inhibition for Dermatological Applications
A study on 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides revealed potent tyrosinase inhibitory activity, suggesting applications in treating dermatological conditions like hyperpigmentation. The synthesized compounds showed significant potency, indicating the potential for developing new skin lightening agents (Dige et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on pyrazine derivatives are promising. Given their diverse biological activities, there is a rise in investigations of pyrazine-containing candidates . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .
Propriétés
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-18(16-11-20-6-7-21-16)22-15-4-3-13-5-8-23(12-14(13)10-15)19(25)17-2-1-9-26-17/h1-4,6-7,9-11H,5,8,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGGTCJSRAOHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=NC=CN=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2868234.png)

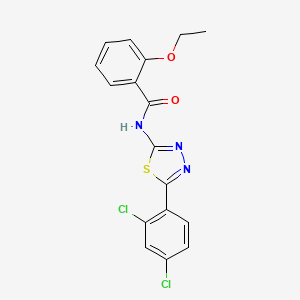
![tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride](/img/structure/B2868240.png)
![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2868244.png)

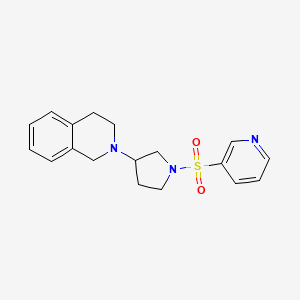
![Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine](/img/structure/B2868249.png)
![N-(5-Chloropyridin-2-yl)-1-[3-(prop-2-enoylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B2868250.png)
![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2868251.png)
